molecular formula C21H27NO6 B11164765 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

Cat. No.: B11164765
M. Wt: 389.4 g/mol
InChI Key: UIAFHEIBYFAFLF-UHFFFAOYSA-N
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Description

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a chromen ring system substituted with a propanoyl group and norleucine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Propanoyl Group: The chromen derivative is then reacted with propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.

    Attachment of Norleucine: The final step involves the coupling of the propanoyl chromen derivative with norleucine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propanoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The propanoyl group and norleucine moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can be compared with other chromen derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-6-7-8-16(20(24)25)22-19(23)14(5)27-17-10-9-15-11(2)12(3)21(26)28-18(15)13(17)4/h9-10,14,16H,6-8H2,1-5H3,(H,22,23)(H,24,25)

InChI Key

UIAFHEIBYFAFLF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Origin of Product

United States

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